(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidines. It is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrimidine ring.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where the pyrimidine derivative is reacted with formaldehyde and a suitable amine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Uniqueness
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
(4-(4-Chlorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorophenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
where x, y, and z represent the number of carbon, hydrogen, and nitrogen atoms respectively.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and enzymes. The compound is believed to inhibit the activity of these targets, affecting cellular processes such as:
- Proliferation : Inhibiting cell growth in cancer models.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Inflammation : Modulating inflammatory pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth.
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties against several bacterial strains.
Structure-Activity Relationship (SAR)
Studies on SAR have shown that modifications to the chlorophenyl group can significantly affect the biological activity of the compound. For instance:
- Substituting the chlorophenyl group with different halogens alters lipophilicity and biological interactions.
- The introduction of additional functional groups has been linked to enhanced potency against specific targets.
Case Studies
- Anticancer Efficacy in Vivo : A study conducted on xenograft models demonstrated that this compound reduced tumor size by approximately 40% compared to control groups when administered at a dosage of 20 mg/kg over two weeks .
- Synergistic Effects with Antibiotics : In vitro studies indicated that this compound could enhance the efficacy of existing antibiotics, showing synergistic effects particularly against resistant strains of bacteria .
- Inflammatory Response Modulation : Research has highlighted its role in modulating inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases .
Properties
CAS No. |
1196145-75-1 |
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Molecular Formula |
C11H11Cl2N3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c12-9-3-1-8(2-4-9)10-5-6-14-11(7-13)15-10;/h1-6H,7,13H2;1H |
InChI Key |
KDZWTDFESNNKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN)Cl.Cl |
Origin of Product |
United States |
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